molecular formula C14H15FN2O5S B2947180 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903140-16-8

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2947180
CAS RN: 1903140-16-8
M. Wt: 342.34
InChI Key: ZJSWBGKZXOAOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups . It has a pyrrolidine-2,5-dione group, which is a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom . It also contains an azetidine ring, which is a four-membered ring with a nitrogen atom . The molecule also has a sulfonyl group attached to a fluoromethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrrolidine-2,5-dione and azetidine rings would add rigidity to the structure . The sulfonyl group would likely have a strong influence on the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups . For example, the carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition . The sulfonyl group could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents . The rigid ring structures could also influence its melting and boiling points .

Scientific Research Applications

Serotonin Receptor Modulation

The pyrrolidine scaffold is significant in the modulation of serotonin receptors, which play crucial roles in the central nervous system and peripheral body systems . Derivatives of pyrrolidine-2,5-dione could potentially be used to develop new drugs targeting these receptors.

Anticancer Activity

The structural complexity of pyrrolidine-2,5-dione derivatives allows for the exploration of anticancer properties. The non-planarity and stereochemistry of the pyrrolidine ring contribute to the binding affinity and selectivity towards cancer targets .

Neuroprotective Agents

Due to the ability of pyrrolidine derivatives to cross the blood-brain barrier, they are explored for neuroprotective effects. They can be designed to target neurodegenerative diseases by modulating relevant biological pathways .

Anti-Inflammatory Agents

The pyrrolidine scaffold’s versatility extends to the development of anti-inflammatory agents. Its derivatives can be structured to inhibit key enzymes or signaling molecules involved in inflammatory processes .

Antimicrobial Agents

Research into pyrrolidine-2,5-dione derivatives includes their potential as antimicrobial agents. Their structural diversity allows for targeting a broad spectrum of pathogenic microorganisms .

Enzyme Inhibitors for Metabolic Disorders

Compounds based on the pyrrolidine-2,5-dione scaffold can act as enzyme inhibitors, addressing metabolic disorders by interfering with the enzymatic pathways involved in disease progression .

Plant Growth Regulators

Indole derivatives, closely related to pyrrolidine structures, are known for their role in plant growth and development. Pyrrolidine-2,5-dione derivatives could be synthesized to mimic or influence these natural processes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity . Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs . Researchers could also investigate its synthesis in more detail, with the aim of developing more efficient methods .

properties

IUPAC Name

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSWBGKZXOAOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.